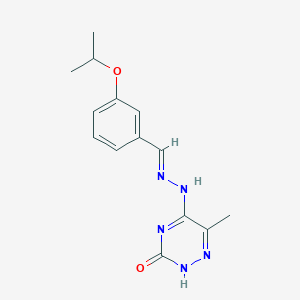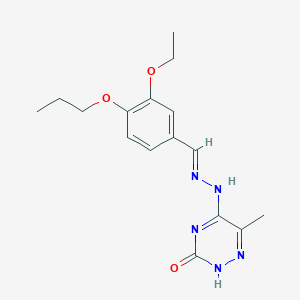![molecular formula C9H10BrN3OS B254402 N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid, also known as 'BFA', is a chemical compound that has gained significant attention in scientific research due to its various applications. BFA is a thiosemicarbazone derivative that has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Wirkmechanismus
The mechanism of action of BFA is not fully understood. However, it has been suggested that BFA exerts its antitumor activity by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. BFA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In the case of antiviral activity, BFA has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BFA has been found to exhibit various biochemical and physiological effects. In cancer cells, BFA has been shown to induce G2/M cell cycle arrest, leading to apoptosis. BFA has also been found to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune response. In addition, BFA has been found to increase the production of ROS, leading to oxidative stress and apoptosis. In neurons, BFA has been found to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
BFA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. BFA has also been shown to exhibit potent antitumor and antiviral activities, making it a useful tool for cancer and viral research. However, BFA also has some limitations. It is known to be unstable in aqueous solutions, which can make it difficult to work with. In addition, BFA has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for BFA research. One potential direction is to investigate the use of BFA in combination with other anticancer or antiviral agents to enhance their effectiveness. Another potential direction is to explore the use of BFA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFA and to identify potential targets for drug development.
Synthesemethoden
The synthesis of BFA involves the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide in the presence of allyl isothiocyanate. The resulting product is then treated with hydrochloric acid to obtain N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
BFA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and neuroprotective activities. In cancer research, BFA has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. BFA has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza virus. In addition, BFA has been found to protect neurons against oxidative stress-induced damage, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid |
|---|---|
Molekularformel |
C9H10BrN3OS |
Molekulargewicht |
288.17 g/mol |
IUPAC-Name |
1-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-2-5-11-9(15)13-12-6-7-3-4-8(10)14-7/h2-4,6H,1,5H2,(H2,11,13,15)/b12-6+ |
InChI-Schlüssel |
DUKRAWTWODGRSY-WUXMJOGZSA-N |
Isomerische SMILES |
C=CCNC(=S)N/N=C/C1=CC=C(O1)Br |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
Kanonische SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)

![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B254338.png)
![4-[(1-benzyl-4-chloro-2,5-dioxopyrrol-3-yl)amino]-N-cyclohexylbenzamide](/img/structure/B254339.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)